Protodeboronation Stability Across Thiophene Isomers
The stability of thiophene boronic acids against protodeboronation is highly dependent on the position of the boronic acid group. The relative rates of protodeboronation for benzene-, thiophene-2-, and thiophene-3-boronic acids at 70 °C are 1 : 7.1 × 10³ : 8.5 × 10⁵ [1]. This means thiophene-2-boronic acid undergoes protodeboronation approximately 120 times faster than thiophene-3-boronic acid. (3-Methoxythiophen-2-yl)boronic acid, with its boronic acid at the 2-position and a methoxy group at the 3-position, represents a hybrid substitution pattern. While direct protodeboronation data for this specific compound is not available, class-level inference suggests its stability will be distinct from both unsubstituted isomers.
| Evidence Dimension | Rate of protodeboronation (relative to phenylboronic acid) |
|---|---|
| Target Compound Data | Not directly measured for (3-methoxythiophen-2-yl)boronic acid. Inference based on class data. |
| Comparator Or Baseline | Thiophene-2-boronic acid: relative rate = 7.1 × 10³; Thiophene-3-boronic acid: relative rate = 8.5 × 10⁵ |
| Quantified Difference | The 3-isomer is ~120 times more stable than the 2-isomer. The 3-methoxy substituent is expected to further alter stability. |
| Conditions | Protodeboronation measured at 70 °C in aqueous acidic media. |
Why This Matters
Protodeboronation leads to loss of the boronic acid functionality and failed coupling reactions; the choice of thiophene boronic acid isomer and its substituents directly impacts reaction robustness and yield.
- [1] Brown, R. D.; Buchanan, A. S.; Humffray, A. A. Protodeboronation of Thiophenboronic Acids. Aust. J. Chem. 1965, 18 (10), 1521–1525. View Source
